Cas no 13618-83-2 (Cyclohexane,1,4-dibromo-, trans-)

Technical Introduction: trans-1,4-Dibromocyclohexane trans-1,4-Dibromocyclohexane (C₆H₁₀Br₂) is a halogenated cycloalkane featuring two bromine atoms in a trans-configuration across the cyclohexane ring. This stereospecific arrangement imparts distinct reactivity and stability, making it valuable in synthetic organic chemistry, particularly in nucleophilic substitution reactions and as a precursor for cross-coupling applications. Its rigid trans-cyclohexane backbone ensures predictable stereochemical outcomes in derivatization. The compound is typically utilized in research and industrial settings for constructing complex cyclic frameworks or as an intermediate in pharmaceuticals and agrochemical synthesis. High purity grades are available to meet stringent synthetic requirements.
Cyclohexane,1,4-dibromo-, trans- structure
13618-83-2 structure
Product Name:Cyclohexane,1,4-dibromo-, trans-
CAS No:13618-83-2
MF:C6H10Br2
MW:241.951600551605
CID:236779
PubChem ID:37040
Update Time:2025-08-05

Cyclohexane,1,4-dibromo-, trans- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexane,1,4-dibromo-, trans-
    • 1,4-dibromocyclohexane
    • 1,4-Dibrom-cyclohexan
    • 1,4-trans-dibromocyclohexane
    • trans-1,4-Dibrom-cyclohexan
    • trans-1,4-Dibromo-cyclohexan
    • trans-1,4-dibromo-cyclohexane
    • trans-1,4-Dibromocyclohexane
    • 1beta,4alpha-Dibromocyclohexane
    • OALGWDQLKYPDRK-UHFFFAOYSA-N
    • DTXSID6067888
    • NSC16622
    • Cyclohexane, 1,4-dibromo-, trans-
    • AKOS028109238
    • Cyclohexane, 1,4-dibromo-
    • FT-0639228
    • EINECS 252-349-5
    • SCHEMBL9170897
    • NS00029770
    • A1-24391
    • SCHEMBL3212874
    • MFCD00014281
    • SCHEMBL16919059
    • AMY6604
    • 13618-83-2
    • NSC-16622
    • 35076-92-7
    • 1,4-dibromo-cyclohexane
    • Inchi: 1S/C6H10Br2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2
    • InChI Key: OALGWDQLKYPDRK-UHFFFAOYSA-N
    • SMILES: BrC1CCC(CC1)Br

Computed Properties

  • Exact Mass: 239.9149
  • Monoisotopic Mass: 239.914926
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 54.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.789
  • Boiling Point: 224.9°Cat760mmHg
  • Flash Point: 95.1°C
  • PSA: 0
  • LogP: 3.08740

Cyclohexane,1,4-dibromo-, trans- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AE86702-10g
1β,4α-Dibromocyclohexane
13618-83-2 95%
10g
$2361.00 2024-04-20

Additional information on Cyclohexane,1,4-dibromo-, trans-

Introduction to Cyclohexane,1,4-dibromo-, trans- (CAS No. 13618-83-2)

Cyclohexane,1,4-dibromo-, trans-, with the chemical formula C₆H₈Br₂, is a brominated derivative of cyclohexane that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 13618-83-2, is particularly valued for its role as an intermediate in the synthesis of more complex molecules. The trans configuration of the bromine atoms provides a distinct electronic and steric environment, making it a versatile building block for various chemical applications.

The synthesis of Cyclohexane,1,4-dibromo-, trans- typically involves the bromination of cyclohexane using bromine or N-bromosuccinimide (NBS) under controlled conditions. The choice of solvent and reaction temperature plays a crucial role in achieving the desired trans-isomer with high selectivity. Recent advancements in catalytic bromination have improved the efficiency and yield of this transformation, making it more accessible for industrial and research purposes.

In the realm of pharmaceutical chemistry, Cyclohexane,1,4-dibromo-, trans- has been explored as a precursor for developing novel therapeutic agents. Its brominated structure allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of biaryl and heteroaryl compounds. These types of molecules are prevalent in many drug candidates due to their ability to interact with biological targets effectively.

One of the most compelling applications of Cyclohexane,1,4-dibromo-, trans- is in the synthesis of polybrominated cycloalkanes, which have shown promise as flame retardants and material additives. The presence of multiple bromine atoms enhances the thermal stability and fire resistance of polymers without significantly compromising their mechanical properties. This has led to increased research interest in optimizing the bromination process to produce highly pure and isotopically enriched derivatives.

Recent studies have also highlighted the potential of Cyclohexane,1,4-dibromo-, trans- in medicinal chemistry as a scaffold for antiviral and anticancer agents. The trans-bromine substituents create a rigid framework that can be modulated to fit specific biological targets. For instance, modifications around this core structure have yielded compounds with inhibitory activity against enzymes involved in viral replication and tumor growth. The development of such derivatives underscores the importance of Cyclohexane,1,4-dibromo-, trans- as a key intermediate in drug discovery.

The chemical properties of Cyclohexane,1,4-dibromo-, trans- make it an attractive candidate for materials science applications as well. Its ability to undergo selective reactions while maintaining structural integrity has been exploited in the design of advanced materials such as liquid crystals and organic semiconductors. These materials are essential components in modern electronic devices, including displays and solar cells.

In conclusion, Cyclohexane,1,4-dibromo-, trans- (CAS No. 13618-83-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a synthetic intermediate in pharmaceuticals, its potential as a flame retardant additive, and its utility in materials science highlight its versatility and importance. As research continues to uncover new applications for this compound, its relevance is expected to grow further.

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